Oleyldimethylamine

LogP Hydrophobicity Surfactant Intermediate

Oleyldimethylamine (N,N-dimethyl-9-octadecen-1-amine, CAS 14727-68-5) is a long-chain unsaturated tertiary fatty amine belonging to the alkyldimethylamine class. It consists of a C18 hydrocarbon chain with a cis (Z) double bond at the 9-position and a tertiary dimethylamine head group, with a molecular weight of 295.55 g/mol.

Molecular Formula C20H41N
Molecular Weight 295.5 g/mol
CAS No. 14727-68-5
Cat. No. B12107374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOleyldimethylamine
CAS14727-68-5
Molecular FormulaC20H41N
Molecular Weight295.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCCN(C)C
InChIInChI=1S/C20H41N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3/h11-12H,4-10,13-20H2,1-3H3/b12-11-
InChIKeyDCNHQNGFLVPROM-QXMHVHEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oleyldimethylamine (CAS 14727-68-5) Procurement Guide: Chemical Identity and Baseline Characteristics


Oleyldimethylamine (N,N-dimethyl-9-octadecen-1-amine, CAS 14727-68-5) is a long-chain unsaturated tertiary fatty amine belonging to the alkyldimethylamine class. It consists of a C18 hydrocarbon chain with a cis (Z) double bond at the 9-position and a tertiary dimethylamine head group, with a molecular weight of 295.55 g/mol [1]. The compound is a light-yellow liquid at ambient temperature and is primarily used as a key intermediate for synthesizing cationic quaternary ammonium salts and amine oxide surfactants [2]. Its industrial relevance spans surfactant production, corrosion inhibition, emulsification, and personal care ingredient manufacturing .

Why Generic Substitution Fails for Oleyldimethylamine: The Critical Role of Chain Length, Unsaturation, and Head Group Architecture


Within the dimethylalkylamine class, compounds are frequently treated as interchangeable surfactant intermediates. However, the presence of the cis-9-octadecenyl chain in oleyldimethylamine imparts distinct physicochemical properties—including a higher calculated LogP of 8.17–8.58 compared to shorter-chain analogs, and a liquid physical state versus the solid state of its saturated C18 homologs—that directly affect emulsification efficiency, film-forming behavior on metal surfaces, and the performance of downstream quaternary ammonium surfactants [1]. The unsaturated chain also provides a specific reactivity profile for oxidation to amine oxide, forming a pH-responsive surfactant with unique viscoelastic properties not achievable with saturated alkyl starting materials [2]. Procurement decisions that treat dimethylcocoamine, dimethyltallowamine, or dimethyloctadecylamine as direct drop-in replacements risk altered formulation performance, changes in product physical state, and compromised corrosion inhibition efficacy.

Quantitative Evidence Guide: Oleyldimethylamine Differentiation from Closest Analogs


Higher Hydrophobicity Relative to Shorter-Chain Dimethylamines Drives Enhanced Interfacial Activity

Oleyldimethylamine demonstrates a calculated LogP (octanol-water partition coefficient) of approximately 8.2–8.6, which is substantially higher than that of analogous shorter-chain dimethylamines such as dimethyldodecylamine (C12, predicted LogP ≈ 5.5–6.0). This difference in hydrophobicity drives a stronger driving force for partitioning into nonpolar phases and adsorption at hydrophobic surfaces .

LogP Hydrophobicity Surfactant Intermediate Partitioning

Liquid Physical State at Ambient Temperature Versus Solid Saturated C18 Homologs Enables Easier Handling

Oleyldimethylamine is a liquid at room temperature, whereas its fully saturated C18 homolog, dimethyloctadecylamine (DM18D, stearyl dimethyl amine), is described as a colorless solid in the Lion Specialty Chemicals product line [1]. This physical state difference arises from the cis double bond in the oleyl chain, which introduces a kink that disrupts crystal packing and lowers the melting point relative to the saturated straight-chain analog.

Physical State Melting Point Handling Formulation

Unique Corrosion Inhibition Mechanism Through Oleyl Radical Film Formation

A classic 1957 study on amine-type corrosion inhibitors demonstrated that the oleyl radical forms closed spaces with the metal surface that trap corrosive materials and prevent oxygen penetration, a mechanism not achievable with shorter alkyl chains such as C9 [1]. The study directly compared oleyl-containing inhibitors with shorter-chain analogs, concluding that longer organic radicals provide superior inhibition and that the specific configuration of the oleyl radical creates a unique protective barrier structure [1].

Corrosion Inhibition Film-Forming Amine Metal Protection Seawater

Precursor to pH-Responsive Viscoelastic Surfactant Systems Not Accessible from Saturated Analogs

Oleyldimethylamine serves as the direct precursor to oleyldimethylamine oxide (ODMAO), a nonionic-cationic surfactant that exhibits a reversible micelle-to-vesicle transition upon pH change—a property that enables drag reduction in turbulent pipe flow without requiring counterions [1][2]. Saturated-chain dimethylamine oxides (e.g., from dimethyloctadecylamine) do not exhibit the same viscoelastic network formation and spinnable behavior documented for oleyl-based systems [3].

Amine Oxide Viscoelastic Surfactant Drag Reduction pH-Responsive

Prioritized Application Scenarios for Oleyldimethylamine Based on Differentiation Evidence


Synthesis of Film-Forming Corrosion Inhibitors for Boiler Water and Oilfield Systems

Oleyldimethylamine is the preferred intermediate for manufacturing long-chain film-forming amine corrosion inhibitors used in steam-water cycles and oilfield pipelines. The cis-oleyl chain generates a protective barrier on metal surfaces that blocks oxygen diffusion, a mechanism documented to outperform shorter-chain amines for seawater and acidic corrosion environments [1]. Replacing oleyldimethylamine with dimethylcocoamine or dimethyltallowamine would yield inhibitors with less effective film formation and reduced barrier integrity.

Production of Oleyl Dimethyl Amine Oxide for Drag-Reducing and pH-Responsive Surfactant Formulations

Oleyldimethylamine is the essential feedstock for producing oleyldimethylamine oxide (ODMAO), a surfactant that forms threadlike micelles and vesicles without added counterions, enabling drag reduction in turbulent flow and providing pH-triggered viscoelastic changes [2][3]. Saturated-chain alternatives do not replicate this counterion-free micelle formation, making oleyldimethylamine irreplaceable for this application.

Emulsifier Intermediate for High-Molecular-Weight Oil-in-Water and Water-in-Oil Emulsions

With a predicted LogP exceeding 8.0, oleyldimethylamine-derived surfactants provide superior emulsification of heavy oils, waxes, and nonpolar active ingredients compared to emulsifiers based on shorter-chain dimethylamines (e.g., dimethyldodecylamine, LogP ~5.5) . This makes it the preferred starting material for agricultural emulsifiable concentrates and petroleum dispersant formulations where long-chain hydrophobicity is essential.

Cationic Quaternary Ammonium Salt Precursor Where Low-Temperature Fluidity Is Required

Oleyldimethylamine remains liquid at ambient temperature, unlike the solid saturated C18 homolog dimethyloctadecylamine [4]. This physical state advantage simplifies reactor charging and continuous processing for quaternary ammonium salt production, particularly in facilities lacking heated raw material handling infrastructure, and reduces the energy input required for melting solid feedstocks.

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